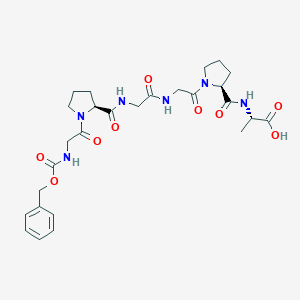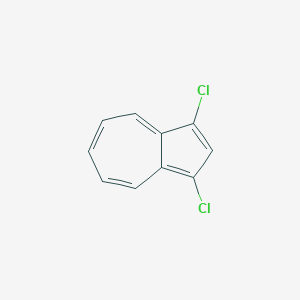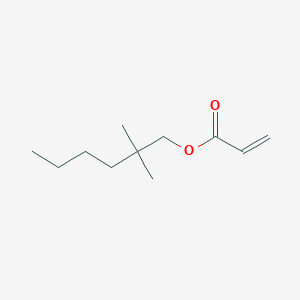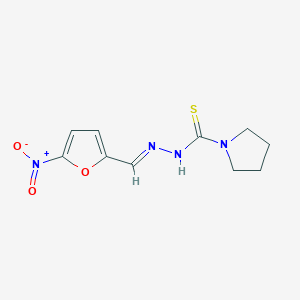
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential application in various therapeutic areas. The compound is also known as nitrofurazone hydrazone and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by interfering with the synthesis of DNA, RNA, and proteins. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been reported to possess various biochemical and physiological effects. The compound has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The compound has also been reported to reduce the levels of blood glucose and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various advantages and limitations for lab experiments. The compound is easy to synthesize and has been extensively studied for its potential application in various therapeutic areas. However, the compound has poor solubility in water, which limits its application in aqueous systems. The compound is also sensitive to light and heat, which can lead to degradation.
Orientations Futures
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various future directions for research. The compound can be further studied for its potential application in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. The compound can also be modified to improve its solubility and stability. The compound can also be studied for its potential application in the development of new antimicrobial and anticancer agents.
Conclusion:
In conclusion, 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a compound that has been extensively studied for its potential application in various therapeutic areas. The compound has been synthesized using different methods and has various biochemical and physiological effects. The compound has advantages and limitations for lab experiments and has various future directions for research. Further studies are required to fully understand the mechanism of action and potential application of 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide.
Méthodes De Synthèse
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide can be synthesized using different methods. The most common method involves the reaction of 5-nitro-2-furaldehyde and thiosemicarbazide in the presence of pyrrolidine-2-carboxylic acid. The reaction leads to the formation of the desired compound as a yellow solid.
Applications De Recherche Scientifique
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been extensively studied for its potential application in various therapeutic areas. The compound has been reported to possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Numéro CAS |
14052-77-8 |
|---|---|
Nom du produit |
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide |
Formule moléculaire |
C10H12N4O3S |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C10H12N4O3S/c15-14(16)9-4-3-8(17-9)7-11-12-10(18)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,18)/b11-7+ |
Clé InChI |
ZUVCLMKNLFBPAE-YRNVUSSQSA-N |
SMILES isomérique |
C1CCN(C1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1CCN(C1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1CCN(C1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
14052-77-8 |
Synonymes |
1-(5-Nitrofurfurylidene)-2-(1-pyrrolidinylcarbonothioyl)hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)
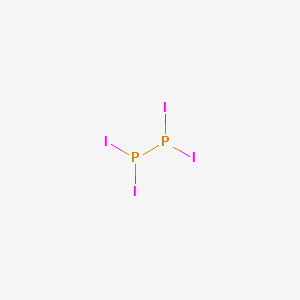
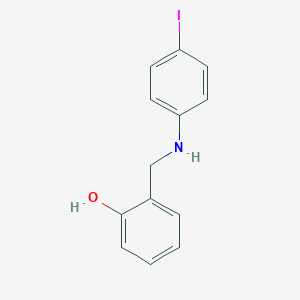
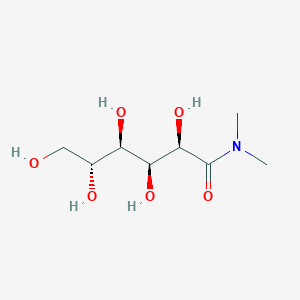
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
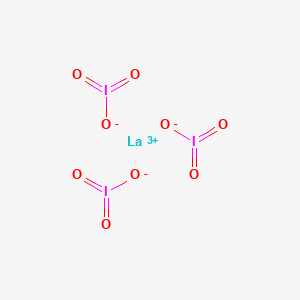
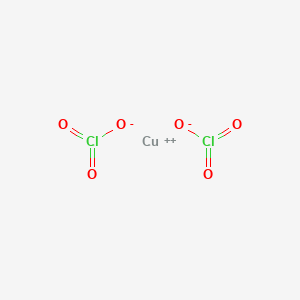
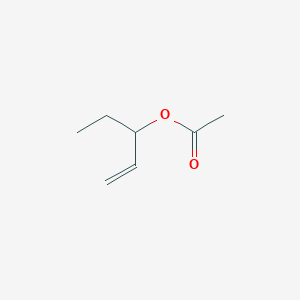
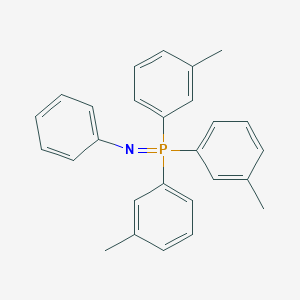
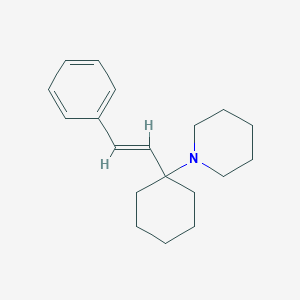
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
